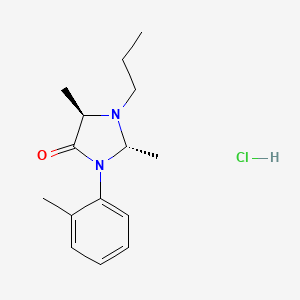
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride is a chemical compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine, propylamine, and dimethyl ketone.
Formation of Imidazolidinone Ring: The starting materials undergo a series of condensation reactions to form the imidazolidinone ring. This step may involve the use of catalysts and specific reaction conditions, such as temperature and pH control.
Hydrochloride Salt Formation: The final step involves the conversion of the imidazolidinone compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
化学反应分析
Types of Reactions
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
Chemistry
In chemistry, (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or ligand to study specific biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and solubility make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one: The non-hydrochloride form of the compound.
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrobromide: A similar compound with a different halide salt.
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;acetate: A similar compound with an acetate salt.
Uniqueness
The hydrochloride form of (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one is unique due to its enhanced solubility and stability. These properties make it more suitable for certain applications, particularly in aqueous environments and industrial processes.
属性
分子式 |
C15H23ClN2O |
|---|---|
分子量 |
282.81 g/mol |
IUPAC 名称 |
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-5-10-16-12(3)15(18)17(13(16)4)14-9-7-6-8-11(14)2;/h6-9,12-13H,5,10H2,1-4H3;1H/t12-,13+;/m1./s1 |
InChI 键 |
SMFZDMNGNJNBPP-KZCZEQIWSA-N |
手性 SMILES |
CCCN1[C@@H](C(=O)N([C@H]1C)C2=CC=CC=C2C)C.Cl |
规范 SMILES |
CCCN1C(C(=O)N(C1C)C2=CC=CC=C2C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


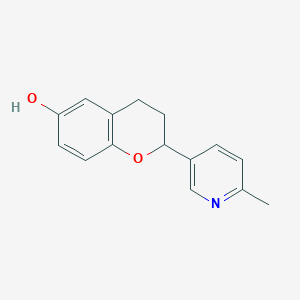
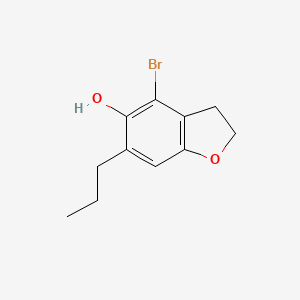
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
![2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
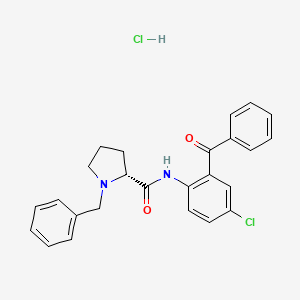
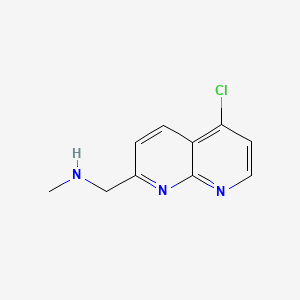
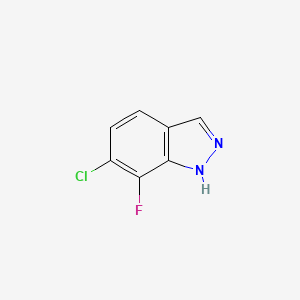
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
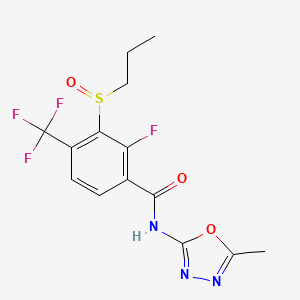
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
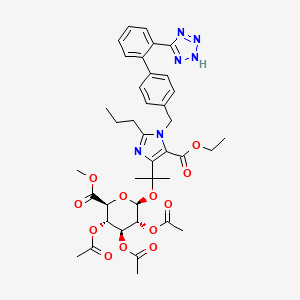
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
